molecular formula C12H8N4O5S B3309396 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941957-24-0

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B3309396
CAS No.: 941957-24-0
M. Wt: 320.28 g/mol
InChI Key: QGMQGWPCVVSGLX-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic heterocyclic compound designed for research applications, integrating a benzothiazole core with an oxazole-carboxamide scaffold. This molecular architecture is recognized for enhancing bioactivity by enabling π-π stacking and hydrogen bonding with biological targets, while the oxazole-carboxamide backbone can contribute to metabolic stability and target selectivity . Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, demonstrated to exhibit a wide spectrum of pharmacological activities . The benzothiazole scaffold has shown notable therapeutic potential in areas such as the management of central nervous system disorders, including as anticonvulsants, and in the treatment of neurodegenerative diseases and cancer . Furthermore, selected benzothiazole compounds have been investigated as tau aggregation inhibitors, relevant to Alzheimer's disease research, and have displayed selective toxicity against various cancer cell lines . The specific substitution pattern on the benzothiazole and oxazole rings in this compound is a key determinant of its physicochemical properties and biological interactions. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O5S/c1-20-8-4-6(16(18)19)5-9-10(8)14-12(22-9)15-11(17)7-2-3-13-21-7/h2-5H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMQGWPCVVSGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiazole moiety and an oxazole ring. Its molecular formula is C13H8N4O6SC_{13}H_{8}N_{4}O_{6}S with a molecular weight of 336.34 g/mol. The presence of functional groups such as methoxy and nitro enhances its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • In vitro studies show that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • A study reported that the compound exhibited an inhibition rate of 52.4% against Xanthomonas oryzae, indicating strong antibacterial potential .
CompoundTarget OrganismInhibition Concentration (mg/L)
This compoundXanthomonas oryzae47.6
Similar DerivativeStaphylococcus aureus36.8

Antifungal Activity

The compound's antifungal activity has also been documented:

  • Studies suggest that it can inhibit the growth of fungi such as Candida albicans.
  • The mechanism involves disrupting fungal cell wall synthesis and function .

Anticancer Activity

This compound has demonstrated promising anticancer effects:

  • Cytotoxicity Assays : The compound showed moderate cytotoxic activity against a panel of cancer cell lines with IC50 values ranging from 10 to 50 µM.
  • It was particularly effective against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
Cell LineIC50 (µM)
HeLa20
Caco-230

Antiviral Activity

The antiviral properties of this compound have been explored as well:

  • It has shown efficacy against viruses such as the tobacco mosaic virus (TMV), with protective activity rates reaching up to 54.41% .

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : It exhibits inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases.
  • Cell Cycle Disruption : The compound induces apoptosis in cancer cells by modulating pathways involved in cell proliferation and survival .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A recent study demonstrated that modifications in the benzothiazole structure enhanced antibacterial activity against resistant strains of bacteria.
  • Anticancer Research : A clinical trial involving derivatives of this compound showed promising results in reducing tumor size in patients with advanced cancer stages.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has shown effectiveness against a range of bacterial strains. A study highlighted its potential as a lead compound for developing novel antibiotics, particularly against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. Its nitro group is believed to play a crucial role in enhancing its cytotoxic effects on tumor cells .

Enzyme Inhibition

Another area of research focuses on the compound's ability to inhibit certain enzymes that are critical in disease pathways. For instance, it has been studied as a potential inhibitor of protein kinases involved in cancer progression, which could lead to the development of targeted therapies .

Agricultural Applications

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Its effectiveness against plant pathogens and pests has been documented, suggesting it could be used to create environmentally friendly agricultural solutions that minimize chemical residues .

Herbicide Potential

Research into herbicidal properties has shown promise as well. The compound's ability to inhibit specific plant growth processes can be harnessed to develop selective herbicides that target weeds without harming crops .

Material Science

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings and composites used in various industries .

Nanotechnology

The compound's unique properties have also made it suitable for use in nanotechnology applications. Its ability to form stable complexes with metal ions allows for the development of nanomaterials that can be utilized in sensors and catalysis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key analogs and their properties are summarized below:

Compound Name Molecular Weight Key Substituents Biological Activity/Properties Reference
N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (Target) ~376.3 g/mol† 4-OCH₃, 6-NO₂, 1,2-oxazole-5-carboxamide Hypothesized antibacterial/antitubercular N/A‡
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(6-nitro-1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole ~450–470 g/mol 6-NO₂ on benzothiazole, triazole core Antitubercular (active against M. tuberculosis)
Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy- ~387.3 g/mol 4,5-Cl, 3,5-OCH₃ on benzothiazole High molecular weight, no explicit bioactivity
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide ~473.9 g/mol CF₃, dihydroisoxazole, imidazole Rapid hydrolysis in plasma/urine; unstable
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide ~353.8 g/mol 6-Cl, piperidinecarboxamide Alkaloid structure; no activity specified

†Calculated based on formula C₁₂H₉N₅O₅S. ‡No direct pharmacological data for the target compound were found in the evidence.

Key Observations:

Substituent Effects on Bioactivity: The 6-nitro substitution on benzothiazole (as in the target compound and the triazole derivative from ) is associated with antitubercular activity. For example, Patel et al. (2010) demonstrated that a 6-nitro-substituted benzothiazole-triazole hybrid exhibited pronounced activity against M. tuberculosis .

Metabolic Stability :

  • The dihydroisoxazole carboxamide analog () showed instability in plasma and urine, necessitating acidification during bioanalysis . This suggests that the target compound’s oxazole-carboxamide linkage might also require stabilization strategies for pharmacological applications.

Heterocyclic Core Variations :

  • Triazole and imidazole-based analogs (e.g., ) demonstrate diverse biological activities, but the oxazole-carboxamide moiety in the target compound may offer distinct electronic or steric interactions in target binding.

Q & A

Q. What synthetic routes are commonly employed for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiazole and oxazole moieties. Key steps include:

Nitration and Methoxylation : Introducing nitro and methoxy groups to the benzothiazole core under controlled acidic/basic conditions (e.g., using HNO₃/H₂SO₄ for nitration and KOH/CH₃I for methoxylation) .

Oxazole Carboxamide Formation : Coupling the benzothiazole intermediate with 1,2-oxazole-5-carboxylic acid derivatives via amide bond formation. Reagents like EDCI/HOBt or DCC promote coupling, with solvents (DMF, THF) selected based on solubility .
Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity. Yield improvements focus on temperature control (0–25°C for nitration) and stoichiometric precision .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at ~3.8 ppm, nitro group deshielding effects) and carbon backbone .
  • IR Spectroscopy : Identifies functional groups (C=O stretch ~1680 cm⁻¹ for carboxamide, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₁N₄O₅S: 363.05) .
  • X-ray Crystallography : Resolves 3D structure using SHELX for refinement and WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How can researchers address low yields in the nitration step during synthesis?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., over-nitration or ring oxidation). Strategies include:
  • Temperature Control : Gradual addition of nitrating agents at –5°C to minimize exothermic side reactions .
  • Protecting Groups : Temporarily shield reactive sites (e.g., methoxy) before nitration .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates .
    Example : In analogous benzothiazole derivatives, adjusting HNO₃ concentration from 70% to 90% improved yields by 15% .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bond acceptors from nitro/oxazole groups) using tools like Schrödinger’s Phase or MOE .
  • Molecular Docking : Simulate binding poses with targets (e.g., kinases) using AutoDock Vina or Glide. Validate with MD simulations to assess stability .
  • QSAR Studies : Correlate structural features (e.g., nitro group’s electron-withdrawing effect) with activity using descriptors like logP and polar surface area .
    Case Study : Aryl sulfonamide analogs achieved <10 nM binding affinity to 5HT7R via optimized pharmacophore alignment .

Q. How to resolve contradictions in NMR data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected splitting or integration) may arise from dynamic processes or impurities. Approaches include:
  • Variable Temperature NMR : Identify rotational barriers (e.g., amide bond rotation) by acquiring spectra at 25°C and –40°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Deuterium Exchange : Confirm labile protons (e.g., NH in carboxamide) by D₂O shaking .

Q. How does the nitro group influence reactivity compared to other substituents?

  • Methodological Answer : The nitro group (strong electron-withdrawing) impacts:
  • Electrophilic Substitution : Deactivates the benzothiazole ring, directing further substitutions to meta/para positions .
  • Redox Reactivity : Susceptible to reduction (e.g., catalytic hydrogenation to amine) under H₂/Pd-C, altering biological activity .
    Comparison : Methoxy (electron-donating) groups increase ring electron density, favoring electrophilic attacks at ortho/para positions .

Comparative Analysis of Structural Analogs

Compound FeatureBiological Activity TrendKey Reference
Nitro-substituted benzothiazolesEnhanced kinase inhibition
Methoxy analogsImproved solubility, reduced toxicity
Oxazole-carboxamide hybridsSelective receptor binding

Note : Structural modifications (e.g., replacing nitro with Cl/F) can tune bioactivity and pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

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